molecular formula C18H12N2OS B5511252 10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE

10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE

Cat. No.: B5511252
M. Wt: 304.4 g/mol
InChI Key: WLCUKYHPYCYGCH-UHFFFAOYSA-N
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Description

10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE is a compound that belongs to the phenothiazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine

Scientific Research Applications

10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

Preparation Methods

The synthesis of 10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE typically involves the reaction of phenothiazine derivatives with pyridine-based compounds. One common method involves the condensation of 10H-phenothiazine-3-carbaldehyde with pyridine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions typically yield the corresponding amines or alcohols, depending on the reducing agent and reaction conditions.

    Substitution: Halogenation reactions can introduce halogen atoms into the phenothiazine ring, leading to various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of oxidized, reduced, and substituted phenothiazine derivatives.

Comparison with Similar Compounds

10H-PHENOTHIAZIN-10-YL(3-PYRIDYL)METHANONE can be compared with other phenothiazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of phenothiazine and pyridine moieties, which imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

phenothiazin-10-yl(pyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCUKYHPYCYGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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